N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
This compound features a hybrid structure combining three pharmacologically relevant motifs:
- Piperidine scaffold: Functionalized at position 1 with a thiophen-2-ylsulfonyl group, enhancing solubility and modulating electronic properties .
- Carboxamide moiety: Positioned at piperidine-4, enabling hydrogen-bonding interactions critical for target binding .
Molecular Formula: C19H19N4O5S2
Molecular Weight: ~471.5 g/mol (calculated).
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-15-6-3-2-5-14(15)18-21-22-19(28-18)20-17(24)13-8-10-23(11-9-13)30(25,26)16-7-4-12-29-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISSAWAXJKFVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?
- Methodology :
-
Multi-step synthesis : The compound is typically synthesized via sequential reactions, starting with the formation of the 1,3,4-oxadiazole ring, followed by sulfonylation of the piperidine moiety, and final coupling with the thiophene-sulfonyl group. Key intermediates include 2-methoxyphenyl-substituted oxadiazoles and sulfonylated piperidines .
-
Reaction optimization : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) and reflux conditions (80–120°C) to enhance reaction efficiency. Catalysts like EDCI/HOBt may improve coupling yields .
-
Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization .
- Data Table 1 : Common Reaction Conditions
| Step | Reactants | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|---|
| Oxadiazole formation | 2-methoxyphenyl hydrazide + carbonyl chloride | DMF | 100°C | None | 60–75% |
| Sulfonylation | Piperidine-4-carboxamide + thiophene-2-sulfonyl chloride | DCM | RT | Pyridine | 70–85% |
| Final coupling | Oxadiazole intermediate + sulfonylated piperidine | Ethanol | Reflux | EDCI/HOBt | 50–65% |
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene sulfonyl groups at δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~500) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodology :
-
Control for experimental variables : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). For example, conflicting cytotoxicity data may arise from differences in MTT assay protocols .
-
Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to assess significance of biological activity across replicates. Use IC values with 95% confidence intervals .
-
Target interaction studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .
- Data Table 2 : Comparative Biological Activity (Hypothetical Data)
| Study | Target | Assay Type | IC (µM) | Notes |
|---|---|---|---|---|
| A | Kinase X | In vitro | 0.45 ± 0.02 | High selectivity |
| B | Kinase X | Cell-based | 1.2 ± 0.3 | Metabolic interference suspected |
Q. What strategies are recommended for analyzing crystallographic data of this compound to resolve structural ambiguities?
- Methodology :
- Software tools : Use SHELXL for refinement and SHELXS for structure solution. Validate geometry with PLATON to check for missed symmetry or disorder .
- Data collection : Optimize crystal mounting and data resolution (<1.0 Å) to reduce thermal motion artifacts. Use synchrotron sources for weakly diffracting crystals .
- Troubleshooting : For twinned crystals, apply twin refinement protocols in SHELXL. Use the R value to assess data quality (target < 0.05) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodology :
- Analog synthesis : Modify the methoxyphenyl group (e.g., replace with fluorophenyl or ethoxyphenyl) or piperidine sulfonyl moiety to assess impact on activity .
- In silico modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with targets like COX-2 or HDACs .
- ADMET profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition assays to optimize metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
